molecular formula C9H3BrF3NO2 B1413246 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid CAS No. 1805499-89-1

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid

Cat. No.: B1413246
CAS No.: 1805499-89-1
M. Wt: 294.02 g/mol
InChI Key: SBYRVXYRNXWVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-trifluoromethylbenzonitrile, followed by a series of reactions to introduce the cyano and carboxylic acid groups. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation and Reduction: Products include amines or oxidized derivatives of benzoic acid.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is used in scientific research for:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 4-Bromo-2-(trifluoromethyl)benzonitrile
  • 5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid

Uniqueness

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both a cyano and a trifluoromethyl group makes it particularly valuable in the synthesis of complex molecules for pharmaceuticals and materials science .

Biological Activity

2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group and a cyano group. These functional groups enhance its lipophilicity and biological activity, making it a valuable candidate for drug development and other applications.

  • Molecular Formula: C8H4BrF3N
  • Molecular Weight: 252.02 g/mol
  • Structural Characteristics: The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the cyano group can participate in various interactions, including hydrogen bonding.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The trifluoromethyl group enhances metabolic stability and lipophilicity, allowing for better interaction with enzymes and receptors. This compound has been shown to modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of trifluoromethyl phenyl compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.78 μg/ml, indicating potent antibacterial properties .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. These studies suggest that the compound can induce apoptosis in cancer cells while showing minimal toxicity to normal cells, which is crucial for therapeutic applications .

Case Studies and Research Findings

  • Study on Antibacterial Activity:
    • Objective: To evaluate the antibacterial efficacy of this compound.
    • Methodology: Time-kill assays and biofilm inhibition studies were conducted.
    • Results: The compound exhibited a bactericidal effect against stationary phase cells of S. aureus, with significant inhibition of biofilm formation at concentrations as low as 1x MIC .
  • Cytotoxicity Assessment:
    • Objective: To determine the cytotoxic effects on cancer cell lines.
    • Methodology: Various concentrations of the compound were tested against human cancer cell lines.
    • Results: The compound showed selective cytotoxicity towards cancer cells, with IC50 values indicating effective dose ranges .

Data Tables

CompoundTarget BacteriaMIC (μg/ml)Effect on Biofilm Formation
This compoundStaphylococcus aureus0.78Inhibits >85% at 2x MIC
Derivative AEnterococcus faecalis1.56Inhibits >80% at 2x MIC
Derivative BEscherichia coli3.12Minimal inhibition

Properties

IUPAC Name

2-bromo-5-cyano-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-7-2-6(9(11,12)13)4(3-14)1-5(7)8(15)16/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYRVXYRNXWVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.